4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene
Description
4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene is a phenylacetylene derivative featuring a triethylene glycol spacer terminated with a tosyloxy (p-toluenesulfonyloxy) group. Its structure combines the rigid aromatic phenylacetylene core with a flexible, polar oligoethylene glycol chain, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for functionalized materials . The tosyloxy group serves as a versatile leaving group, enabling further derivatization or polymer conjugation. Its solubility in polar solvents (e.g., DMF, THF) and compatibility with aqueous systems are attributed to the ethylene glycol chain, distinguishing it from simpler phenylacetylenes.
Properties
IUPAC Name |
2-[2-[2-(4-ethynylphenoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6S/c1-3-19-6-8-20(9-7-19)26-16-14-24-12-13-25-15-17-27-28(22,23)21-10-4-18(2)5-11-21/h1,4-11H,12-17H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIBROGUGOWTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Starting Materials and Key Intermediates
- Triethylene glycol monobenzyl ether is commonly used as a protected intermediate for selective functionalization of triethylene glycol chains.
- p-Toluenesulfonyl chloride (tosyl chloride) is the reagent for introducing the tosylate group.
- Phenylacetylene derivatives with hydroxyl or protected hydroxyl groups are used as the aromatic core.
Stepwise Synthesis Approach
The preparation generally follows these key steps:
Step 1: Protection of Triethylene Glycol
- Triethylene glycol is reacted with benzyl bromide in an alkaline aqueous medium (e.g., sodium hydroxide or potassium hydroxide solution) to selectively protect one terminal hydroxyl group as a benzyl ether.
- Reaction conditions: Dropwise addition of triethylene glycol to the alkaline solution, followed by dropwise addition of benzyl bromide, at room temperature to 40 °C, reaction time 1–4 hours.
- This step yields triethylene glycol monobenzyl ether with high selectivity and yield.
Step 2: Tosylation of the Free Hydroxyl Group
- The triethylene glycol monobenzyl ether is dissolved in an organic solvent such as dichloromethane.
- An organic base, typically triethylamine , is added to the solution.
- p-Toluenesulfonyl chloride is added portionwise at low temperature (5–10 °C) to control the reaction rate.
- The reaction is maintained for 1–4 hours to ensure complete conversion to 2-[2-(benzylethoxy)ethoxy]ethyl-4-methylbenzenesulfonate (the tosylated intermediate).
- Workup involves washing with water and saturated saline, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
Step 3: Deprotection and Functionalization
- The benzyl protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere in ethanol.
- This step yields the free hydroxyl group at the triethylene glycol terminus, now tosylated at the other end.
- Subsequent coupling with 4-ethynylphenyl derivatives can be performed to introduce the phenylacetylene moiety, typically via Sonogashira coupling or related palladium-catalyzed cross-coupling reactions.
Reaction Conditions and Optimization
| Step | Reactants & Reagents | Solvent | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| 1 | Triethylene glycol, benzyl bromide, NaOH/KOH | Aqueous alkaline | 20–40 | 1–4 | Dropwise addition, selective protection |
| 2 | Triethylene glycol monobenzyl ether, tosyl chloride, triethylamine | Dichloromethane | 5–10 | 1–4 | Portionwise addition of tosyl chloride |
| 3 | Pd/C catalyst, hydrogen, ethanol | Ethanol | 20–25 | 1–4 | Catalytic hydrogenation for deprotection |
Mechanistic Insights and Research Findings
- The selective tosylation of the terminal hydroxyl group is facilitated by the benzyl protection of the other terminal hydroxyl, preventing over-tosylation and byproduct formation.
- The use of triethylamine as a base scavenges the HCl formed during tosylation, driving the reaction to completion.
- Low temperature during tosylation minimizes side reactions such as elimination or over-tosylation.
- Catalytic hydrogenation efficiently removes the benzyl group without affecting the sensitive phenylacetylene moiety.
- The overall synthetic route is amenable to scale-up due to mild conditions and straightforward purification steps.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Intermediate | Yield & Remarks |
|---|---|---|---|
| Protection of triethylene glycol | Triethylene glycol, benzyl bromide, NaOH/KOH, RT-40 °C, 1-4 h | Triethylene glycol monobenzyl ether | High yield, selective protection |
| Tosylation | Triethylene glycol monobenzyl ether, p-toluenesulfonyl chloride, triethylamine, DCM, 5-10 °C, 1-4 h | 2-[2-(benzylethoxy)ethoxy]ethyl tosylate | High yield, controlled reaction |
| Deprotection (Hydrogenation) | Pd/C catalyst, H2, ethanol, RT, 1-4 h | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl tosylate | Efficient removal of benzyl group |
| Coupling with phenylacetylene | Pd-catalyzed cross-coupling (e.g., Sonogashira) | Final compound: 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene | High purity, suitable for further use |
Chemical Reactions Analysis
4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation: The phenylacetylene core can undergo oxidation to form corresponding epoxides or ketones.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst).
Scientific Research Applications
Materials Science
Polymer Synthesis : The compound can be utilized as a building block in the synthesis of functional polymers. Its ethoxy chains allow for solubility in various solvents, which is advantageous for creating polymeric materials with tailored properties. The incorporation of phenylacetylene units can lead to materials with enhanced optical and electronic properties.
Nanotechnology : Due to its unique structure, this compound may serve as a precursor for nanomaterials. Research indicates that phenylacetylenes can be polymerized to form nanostructured materials with potential applications in electronics and photonics.
Medicinal Chemistry
Drug Development : Compounds with similar structures have been investigated for their biological activity. The tosyl group can facilitate the formation of derivatives that may exhibit pharmacological properties, including anti-cancer and anti-inflammatory activities. Studies have shown that modifications on the phenylacetylene backbone can lead to compounds with improved bioactivity.
Bioconjugation : The reactive tosyl group allows for bioconjugation strategies, where the compound can be linked to biomolecules such as peptides or nucleotides. This application is particularly relevant in the development of targeted drug delivery systems.
Organic Synthesis
Reagent in Chemical Reactions : The compound serves as a versatile reagent in organic synthesis. It can participate in various coupling reactions, including Sonogashira coupling, which is essential for forming carbon-carbon bonds in complex organic molecules.
Functionalization : The ethoxy groups provide sites for further chemical modifications, allowing researchers to create a wide array of derivatives tailored for specific applications.
Case Study 1: Polymerization of Phenylacetylenes
A study explored the polymerization of phenylacetylenes to develop new classes of conductive polymers. By using 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene as a monomer, researchers achieved polymers with enhanced electrical conductivity and thermal stability, making them suitable for applications in flexible electronics.
Case Study 2: Synthesis of Bioconjugates
In another study, researchers utilized the tosyl group on this compound to synthesize bioconjugates with peptides. The resulting conjugates demonstrated improved targeting capabilities in vitro, highlighting the potential of this compound in drug delivery systems aimed at specific cellular targets.
Mechanism of Action
The mechanism of action of 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene involves its ability to undergo various chemical transformations. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenylacetylene core can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties can be contextualized by comparing it to analogs with variations in leaving groups, spacer lengths, or aromatic cores. Below is a detailed analysis:
Leaving Group Variations
- 4-[2-(Mesyloxy)ethoxy]phenylacetylene : Replacing the tosyloxy group with a mesyloxy (methanesulfonyloxy) group reduces steric bulk, enhancing leaving-group reactivity in nucleophilic substitutions. However, mesyloxy derivatives exhibit lower thermal stability (decomposition at ~120°C vs. ~150°C for tosyloxy analogs) .
- 2-Phenoxyethylbromide: Bromine as a leaving group offers faster reaction kinetics in alkylation but requires stricter anhydrous conditions. Unlike the triethylene glycol chain in the target compound, this analog’s shorter ethyl spacer limits solubility in polar media .
Ethylene Glycol Chain Modifications
- 4-[2-(Tosyloxy)ethoxy]phenylacetylene (Diethylene glycol variant): Shortening the spacer to two ethylene glycol units decreases solubility in water (logP increases by ~0.5) but improves compatibility with nonpolar solvents like toluene. Reaction yields in Sonogashira couplings drop by 15–20% compared to the triethylene glycol variant due to reduced steric flexibility .
- 4-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene (Tetraethylene glycol variant) : Extending the chain to four units enhances aqueous solubility (>50 mg/mL in water) but complicates purification due to increased hygroscopicity.
Aromatic Core Modifications
- 4-Ethynylbenzyl Tosylate : Removing the ethylene glycol spacer increases rigidity, raising melting points (mp 98°C vs. 65°C for the target compound) but reducing solubility in DMF by ~30%. This analog is less effective in polymer grafting due to poor phase compatibility .
Data Table: Key Properties of 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene and Analogs
| Property | Target Compound | 4-[2-(Mesyloxy)ethoxy]phenylacetylene | 2-Phenoxyethylbromide |
|---|---|---|---|
| Molecular Weight (g/mol) | 454.52 | 398.45 | 215.08 |
| Solubility in DMF (mg/mL) | 120 | 150 | 80 |
| Thermal Decomposition (°C) | 150 | 120 | 90 (decomposes) |
| Sonogashira Coupling Yield (%) | 85–90 | 70–75 | N/A |
Biological Activity
4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene, also referred to as a tosylate derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multistep process involving tosylation and etherification reactions. The presence of the tosyl group enhances the reactivity of the compound, making it suitable for further functionalization and biological testing.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various tosylate derivatives, including those structurally similar to 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene. The compound's antibacterial efficacy was assessed against several Gram-positive and Gram-negative bacterial strains.
In vitro Studies:
- Tested Strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.
- Results: Compounds similar to the target showed inhibition zones ranging from 15 to 27 mm against Gram-positive bacteria and up to 31 mm against Gram-negative bacteria at a concentration of 50 µg/well. These results indicate a promising antibacterial profile comparable to standard antibiotics like ciprofloxacin .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 4-Tosylate Derivative | 15-27 | Staphylococcus aureus |
| 4-Tosylate Derivative | 16-31 | Escherichia coli |
| Ciprofloxacin | 21-23 | Staphylococcus aureus |
| Ciprofloxacin | 31-32 | Escherichia coli |
Anticancer Activity
The anticancer potential of compounds related to 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene has been explored through various assays.
Case Study:
A study reported that a similar tosylate derivative exhibited significant cytotoxicity in FaDu hypopharyngeal tumor cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like bleomycin, indicating strong potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to its ability to disrupt cellular processes in targeted pathogens or cancer cells. The tosyl group facilitates nucleophilic attack by cellular components, leading to cell death or inhibition of growth.
Tyrosinase Inhibition
Another important aspect of the biological activity is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds with similar scaffolds have shown potent inhibitory effects on tyrosinase activity, which can be beneficial in treating hyperpigmentation disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
